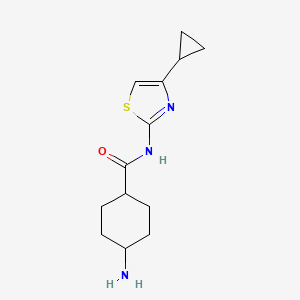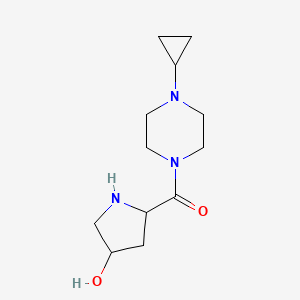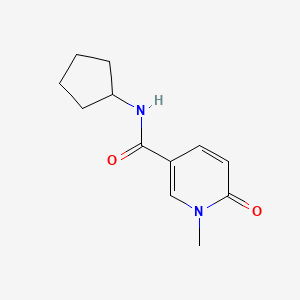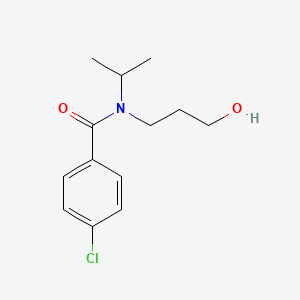![molecular formula C13H13ClFNO B7559693 N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide, also known as CP-544326, is a synthetic compound that has shown promise as a potential treatment for various diseases. This compound belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety. In
Mecanismo De Acción
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide acts by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the concentration of serotonin in the brain, N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is thought to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the concentration of serotonin in the brain and to increase the activity of certain brain regions involved in mood regulation. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is that it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic effects. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is that it has not yet been extensively studied in humans, which limits our understanding of its potential therapeutic applications in humans.
Direcciones Futuras
There are several future directions for research on N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. Additionally, it may have potential applications in the treatment of other disorders, such as irritable bowel syndrome and post-traumatic stress disorder. Further studies are needed to fully explore the potential therapeutic applications of this compound.
Métodos De Síntesis
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is synthesized through a multi-step process that involves several chemical reactions. The synthesis begins with the reaction of 2-chloro-6-fluorobenzaldehyde with cyclopropylamine to form an intermediate compound. This intermediate is then reacted with acetic anhydride to form N-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide. Finally, this compound is reacted with propargyl bromide in the presence of a base to form N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide.
Aplicaciones Científicas De Investigación
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, irritable bowel syndrome, and other disorders.
Propiedades
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-2-13(17)16(9-6-7-9)8-10-11(14)4-3-5-12(10)15/h2-5,9H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMESYNLYBHHDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)




![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
